3-[(2-Chloroacetyl)amino]phenyl acetate
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Overview
Description
3-[(2-Chloroacetyl)amino]phenyl acetate is an organic compound with the molecular formula C10H10ClNO3This compound is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to a phenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroacetyl)amino]phenyl acetate typically involves the acylation of aniline derivatives. One common method involves the reaction of 2-chloroacetyl chloride with 3-aminophenyl acetate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroacetyl)amino]phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 3-aminophenyl acetic acid and chloroacetic acid.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-[(2-Chloroacetyl)amino]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2-Chloroacetyl)amino]phenyl acetate involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromoacetyl)amino]phenyl acetate
- 3-[(2-Iodoacetyl)amino]phenyl acetate
- 3-[(2-Fluoroacetyl)amino]phenyl acetate
Uniqueness
3-[(2-Chloroacetyl)amino]phenyl acetate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is often preferred for its balance between reactivity and stability.
Properties
IUPAC Name |
[3-[(2-chloroacetyl)amino]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)15-9-4-2-3-8(5-9)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPBTPAHBPBOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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